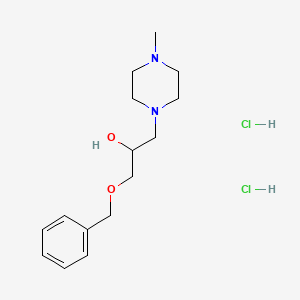
2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, and a chromene core, which is a benzopyran derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of dimedone, various anilines, aromatic aldehydes, and cyanoacetamide under melt conditions followed by ethanol/water as a green media at 80°C . This method is efficient and yields the desired product in good to high yields (74-85%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying biological processes.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The presence of the thiophene ring and chromene core likely plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-7-isocyanofluorene: A fluorene core push-pull-type dye with similar photophysical properties.
8-(diethylamino)benzo[b][1,8]naphthyridin-2(1H)-one: A fluorescent nucleobase analogue used in single-molecule fluorescence detection.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Compounds with a wide range of biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
What sets 2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile apart from similar compounds is its unique combination of functional groups and heterocyclic rings
Properties
IUPAC Name |
2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-21(4-2)12-7-8-13-15(10-12)22-18(20)14(11-19)17(13)16-6-5-9-23-16/h5-10,17H,3-4,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULNWUQQUXAQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B4916626.png)
![2-{[3-(Acetylamino)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4916637.png)



![5-[(3-acetylphenoxy)methyl]-N-methyl-N-(4-pyrimidinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4916660.png)
![N-butyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4916667.png)
![4-Benzyl-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4916674.png)
![4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoic acid](/img/structure/B4916690.png)

![(E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid](/img/structure/B4916711.png)
![3-(1,3-Benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4916717.png)
![2-[(3-bromobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4916724.png)
![N-benzyl-2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B4916730.png)
